

3-Methyl-3-buten-2-ol chemical properties and structure

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Compound of Interest

Compound Name: 3-Methyl-3-buten-2-ol

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An In-depth Technical Guide to **3-Methyl-3-buten-2-ol**: Chemical Properties, Structure, and Experimental Protocols

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **3-methyl-3-buten-2-ol**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identifiers

3-Methyl-3-buten-2-ol is a secondary alcohol.^[1] It is a volatile organic compound that has been reported in natural sources such as *Allium cepa* (onion) and *Vaccinium vitis-idaea* (lingonberry).^[1]

Quantitative Data Summary

The key chemical and physical properties of **3-methyl-3-buten-2-ol** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ O	[1][2][3]
Molecular Weight	86.13 g/mol	[1][2][4]
IUPAC Name	3-methylbut-3-en-2-ol	[1]
CAS Registry Number	10473-14-0	[1][2]
Boiling Point	114.0 - 115.0 °C (at 760 mm Hg)	[4]
Vapor Pressure	11.079 mmHg (at 25 °C, est.)	[4]
Flash Point	85.0 °F / 29.6 °C (TCC, est.)	[4]
logP (o/w)	0.900 (est.)	[4]
InChI	InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3	[1][2]
InChIKey	JEYLKNVLTAPJAF-UHFFFAOYSA-N	[1][2]
SMILES	CC(C(=C)C)O	
Synonyms	Methyl isopropenyl carbinol, 2-Methyl-1-buten-3-ol	[2][3]

Chemical Structure

The chemical structure of **3-methyl-3-buten-2-ol** features a four-carbon butene backbone with a methyl group at position 3 and a hydroxyl group at position 2.

Figure 1: Chemical structure of **3-methyl-3-buten-2-ol**.

Experimental Protocols

While specific protocols for the synthesis of **3-methyl-3-buten-2-ol** are not readily available in the provided search results, methods for the synthesis of its close structural isomer, 2-methyl-3-buten-2-ol, are well-documented. These protocols offer valuable insight into synthetic strategies for this class of compounds.

Synthesis of 2-Methyl-3-buten-2-ol via Hydrogenation

This protocol describes the selective hydrogenation of 2-methyl-3-butyne-2-ol to yield 2-methyl-3-buten-2-ol.^[5]

Materials:

- 2-methyl-3-butyne-2-ol (336 g)
- Light petroleum (equal volume to the starting material)
- Quinoline (16.8 g)
- Lindlar catalyst (30 g)
- Hydrogen gas

Equipment:

- Reaction vessel suitable for hydrogenation
- Shaker
- Filtration apparatus
- Distillation column (filled)

Procedure:

- A solution of 336 g of 2-methyl-3-butyne-2-ol in an equal volume of light petroleum is prepared.^[5]
- To this solution, 16.8 g of quinoline and 30 g of Lindlar catalyst are added.^[5]
- The mixture is cooled to 10°C and shaken in a hydrogen atmosphere.^[5]
- The reaction proceeds until 4 moles of hydrogen are absorbed, at which point the absorption rate significantly decreases.^[5]

- The catalyst is removed from the reaction mixture by filtration.[5]
- The final product is purified by distillation through a filled column, yielding 2-methyl-3-buten-2-ol.[5]

Synthesis of 2-Methyl-3-buten-2-ol from Isoprene

This method involves a two-step process starting from isoprene and a hydrohalide.[6]

Materials:

- Isoprene
- Hydrohalide (e.g., HCl gas)
- Aqueous base (e.g., CaCO_3 , NaOH)
- Dry Ice-acetone bath

Equipment:

- Reaction flask with dropping funnel and gas inlet
- Stirrer
- Distillation apparatus

Procedure:

- Hydrohalogenation: Isoprene is reacted with a hydrohalide (e.g., HCl) at low temperatures (approx. -70°C) to form 2-halo and 4-halo addition products.[6]
- Hydrolysis: An aqueous base is added to the mixture of halo-adducts to facilitate hydrolysis. The reaction is typically performed at a temperature between 10°C and 30°C . An excess of the base is used to maintain a pH of at least 4 during the subsequent distillation.[6]
- Distillation and Purification: The reaction mixture is heated to a temperature between 55°C and 95°C . A water-2-methyl-3-buten-2-ol azeotrope is collected as the distillate.[6]

- The distillate is then dried to yield the final product.[6]

Analytical Characterization

Characterization of **3-methyl-3-buten-2-ol** and related compounds is typically performed using standard spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR are used to elucidate the structure and confirm the identity of the compound.[1][3]
- Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern, aiding in identification.[1][2][3]
- Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups, such as the hydroxyl (-OH) and alkene (C=C) groups present in the molecule.[1]

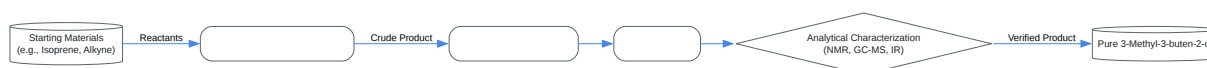
Reactions and Pathways

While no specific signaling pathways involving **3-methyl-3-buten-2-ol** were identified, the reactivity of similar homoallylic alcohols is of interest. The Swern oxidation of 3-methylbut-3-en-1-ol, a related compound, has been shown to produce an unexpected C-C bond formation product, highlighting the unique reactivity of this structural class.[7]

In a biological context, isopentenols such as 3-methyl-3-buten-1-ol can be produced from the dephosphorylation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are key intermediates in the mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[8]

Generalized Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a C5 unsaturated alcohol like **3-methyl-3-buten-2-ol**, based on the described protocols.



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Figure 2: Generalized workflow for synthesis and purification.

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